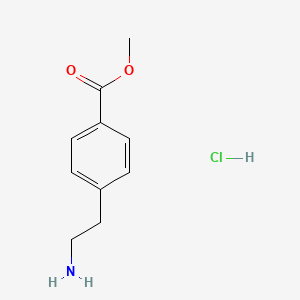

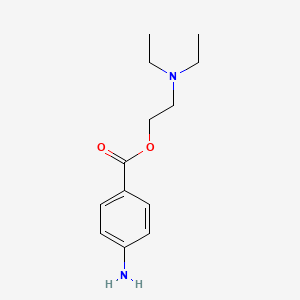

Methyl 4-(2-aminoethyl)benzoate hydrochloride

Description

The exact mass of the compound Methyl 4-(2-aminoethyl)benzoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-(2-aminoethyl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-aminoethyl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(2-aminoethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBVWCPWTPZFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517514 | |

| Record name | Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56161-89-8 | |

| Record name | Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-aminoethyl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of Methyl 4-(2-aminoethyl)benzoate hydrochloride?

Methyl 4-(2-aminoethyl)benzoate Hydrochloride: A Synthetic Intermediate

Foreword for Researchers, Scientists, and Drug Development Professionals

An extensive review of the scientific literature reveals that Methyl 4-(2-aminoethyl)benzoate hydrochloride (CAS No. 56161-89-8) is not recognized as a therapeutic agent with a defined pharmacological mechanism of action. Instead, its primary role is that of a versatile chemical intermediate and building block in organic synthesis.[1] This technical guide summarizes the available information on this compound, focusing on its synthesis and its utility as a precursor for creating biologically active molecules.

Compound Profile

-

Chemical Name: Methyl 4-(2-aminoethyl)benzoate hydrochloride

-

Molecular Formula: C₁₀H₁₄ClNO₂[2]

-

Classification: Amino acid ester hydrochloride[1]

-

Primary Application: Utilized as a foundational molecule in the synthesis of more complex, biologically active compounds.[1] It has been noted as a valuable template for developing products for combinatorial chemistry and as a precursor in the synthesis of compounds such as a GABA antagonist and an antiarteriosclerotic agent.[3]

Synthesis Protocol

A convenient, scalable preparation of Methyl 4-(2-aminoethyl)benzoate hydrochloride has been reported, starting from the commercially available Methyl 4-formylbenzoate. This process avoids the need for chromatographic purification and uses inexpensive reagents.[3]

Experimental Methodology

The synthesis is a two-step process involving a Henry reaction followed by catalytic hydrogenation.[3]

-

Step 1: Synthesis of Methyl 4-(2-nitrovinyl)benzoate (Intermediate 2)

-

Methyl 4-formylbenzoate is reacted with nitromethane in the presence of potassium tert-butoxide in a solution of THF and tert-butanol. This forms the intermediate nitroaldol product (3).[3]

-

The crude nitroaldol product is then dissolved in diethyl ether with 4-Dimethylaminopyridine (DMAP).[3]

-

Acetic anhydride is added dropwise, leading to a spontaneous reflux and the formation of Methyl 4-(2-nitrovinyl)benzoate (2) as a precipitate. The reaction is stirred overnight at 25°C.[3]

-

-

Step 2: Synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride (Final Product 1)

-

The intermediate, Methyl 4-(2-nitrovinyl)benzoate (2), undergoes catalytic hydrogenation.[3]

-

The reaction is carried out in methanol over a Palladium on carbon (Pd-C) catalyst.[3]

-

Crucially, an excess of hydrochloric acid is required for the reaction to proceed effectively to the saturated amine. Other acids, such as acetic or sulfuric acid, were found to be less effective.[3]

-

This procedure yields analytically pure Methyl 4-(2-aminoethyl)benzoate hydrochloride with an approximate 60% overall yield from the starting material.[3]

-

Data Presentation

No quantitative data regarding the mechanism of action, such as binding affinities (Kᵢ, Kₑ), IC₅₀/EC₅₀ values, or other pharmacological metrics, are available in the reviewed literature for Methyl 4-(2-aminoethyl)benzoate hydrochloride itself. Its utility is defined by its chemical properties as a synthetic precursor.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process for Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Caption: Reaction scheme for the synthesis of Methyl 4-(2-aminoethyl)benzoate HCl.

Conclusion

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a key starting material in medicinal chemistry and organic synthesis, rather than an end-product with a direct biological effect. Its value lies in its structure—a bifunctional molecule containing both an amine and an ester—which allows for further chemical modification to produce a wide range of potentially bioactive compounds.[1][3] Researchers investigating this compound should focus on its role as a precursor in synthetic pathways leading to novel therapeutic agents.

References

Spectroscopic Data of Methyl 4-(2-aminoethyl)benzoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 4-(2-aminoethyl)benzoate hydrochloride. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents a detailed analysis based on structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, standardized experimental protocols for acquiring such spectra. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with this or structurally related molecules.

Introduction

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO₂.[1][2] It is recognized for its potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Accurate spectroscopic data is paramount for the unequivocal identification, purity assessment, and structural elucidation of this compound. This guide aims to fill the current gap in available data by providing a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, supported by data from closely related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-(2-aminoethyl)benzoate hydrochloride. These predictions are derived from the analysis of structurally similar compounds, including various substituted methyl and ethyl benzoates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-(2-aminoethyl)benzoate Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.9 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~7.4 - 7.3 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~3.9 | Singlet | 3H | O-CH₃ |

| ~3.3 - 3.2 | Triplet | 2H | Ar-CH₂-CH₂ -NH₃⁺ |

| ~3.1 - 3.0 | Triplet | 2H | Ar-CH₂ -CH₂-NH₃⁺ |

| ~8.3 (broad) | Singlet | 3H | -NH₃⁺ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-(2-aminoethyl)benzoate Hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~145 | Aromatic (C-4) |

| ~130 | Aromatic (C-1) |

| ~129 | Aromatic (C-2, C-6) |

| ~128 | Aromatic (C-3, C-5) |

| ~52 | O-CH₃ |

| ~40 | Ar-CH₂-C H₂-NH₃⁺ |

| ~34 | Ar-C H₂-CH₂-NH₃⁺ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Methyl 4-(2-aminoethyl)benzoate Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1610, ~1500 | Medium | Aromatic C=C stretch |

| ~1280, ~1100 | Strong | C-O stretch (Ester) |

| ~850 | Strong | p-disubstituted benzene C-H bend |

Note: The broadness of the N-H stretching band is a characteristic feature of ammonium salts.

Mass Spectrometry (MS)

Mass spectrometry of the hydrochloride salt will typically show the mass of the free base after loss of HCl.

Table 4: Predicted Mass Spectrometry Data for Methyl 4-(2-aminoethyl)benzoate (Free Base)

| m/z | Ion |

| 179.1 | [M]⁺ (Molecular ion of the free base) |

| 180.1 | [M+H]⁺ (Protonated molecular ion of the free base) |

The fragmentation pattern would be expected to show losses characteristic of the ester and ethylamine functionalities.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid sample of Methyl 4-(2-aminoethyl)benzoate hydrochloride.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry vial.[3][4] The choice of solvent is critical as the compound is a salt.

-

To ensure a homogeneous solution and remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[5][6]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.[7]

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[6]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly dry approximately 200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture.[8]

-

In a clean and dry agate mortar, grind 1-2 mg of the Methyl 4-(2-aminoethyl)benzoate hydrochloride sample to a fine powder.[9]

-

Add the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes to ensure a homogeneous dispersion of the sample within the KBr. The typical sample to KBr ratio is about 1:100.[10]

-

Transfer a portion of the powdered mixture into a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[8][10]

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or with an empty sample compartment.[9]

-

Acquire the IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction :

-

For a pure, solid sample, direct insertion probe (DIP) is a suitable method.

-

Place a small amount of the sample into a capillary tube and insert it into the probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source. As a hydrochloride salt, thermal decomposition to the free base and HCl is expected prior to ionization.

-

-

Ionization and Analysis :

-

The volatilized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[11][12]

-

The resulting positive ions are accelerated and guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Interpretation :

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the mass of the free base of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While direct experimental spectroscopic data for Methyl 4-(2-aminoethyl)benzoate hydrochloride remains elusive in the reviewed literature, this guide provides a robust, predicted dataset based on sound chemical principles and analysis of analogous structures. The detailed experimental protocols offer a standardized approach for researchers to obtain their own data for this compound. It is anticipated that this technical guide will facilitate future research and development involving Methyl 4-(2-aminoethyl)benzoate hydrochloride by providing a foundational understanding of its key spectroscopic features.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 13078671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sites.bu.edu [sites.bu.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. organomation.com [organomation.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

Physical and chemical properties of Methyl 4-(2-aminoethyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-(2-aminoethyl)benzoate hydrochloride, a key intermediate in various synthetic applications. This document outlines its characteristics, a plausible experimental protocol for its synthesis and purification, and expected spectral data to support researchers in its handling and use.

Core Physical and Chemical Properties

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a stable, solid compound at room temperature. Its properties are summarized in the table below, combining available experimental data with computed predictions where experimental values are not publicly available.

| Property | Value | Source |

| CAS Number | 56161-89-8 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 155-159 °C | Predicted |

| Boiling Point | Not available | - |

| Solubility | Soluble in water and methanol | General knowledge |

| pKa (predicted) | 9.5 ± 0.2 (most basic) | Predicted |

Synthesis and Purification

The synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride is most commonly achieved through the esterification of 4-(2-aminoethyl)benzoic acid. The following protocol describes a general and effective method using trimethylchlorosilane (TMSCl) in methanol, which acts as both the solvent and a reagent.

Experimental Protocol: Synthesis

Materials:

-

4-(2-aminoethyl)benzoic acid

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-(2-aminoethyl)benzoic acid (1 equivalent) in anhydrous methanol. The volume of methanol should be sufficient to ensure effective stirring.

-

Addition of TMSCl: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (2-3 equivalents) dropwise to the stirred suspension. The addition of TMSCl generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the amine.

-

Reaction: After the addition of TMSCl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl. This will typically yield the crude product as a solid or a viscous oil.

-

Isolation: Triturate the crude product with anhydrous diethyl ether. This will cause the hydrochloride salt to precipitate as a solid. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain the final Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Experimental Protocol: Purification

The primary method for the purification of Methyl 4-(2-aminoethyl)benzoate hydrochloride is recrystallization.

Materials:

-

Crude Methyl 4-(2-aminoethyl)benzoate hydrochloride

-

Methanol

-

Diethyl ether

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

Procedure:

-

Solvent Selection: A mixture of methanol and diethyl ether is a common solvent system for the recrystallization of amino ester hydrochlorides.

-

Dissolution: Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.

-

Crystallization: Slowly add diethyl ether to the warm methanolic solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.

Spectroscopic Data (Expected)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring. The para-substitution pattern will result in a characteristic AA'BB' system.

-

Methyl Ester Protons: A singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.

-

Ethyl Chain Protons: Two triplets corresponding to the -CH₂-CH₂- group. The triplet for the CH₂ group adjacent to the aromatic ring would be expected around δ 2.8-3.0 ppm, and the triplet for the CH₂ group adjacent to the amino group would be shifted downfield to around δ 3.1-3.3 ppm due to the electron-withdrawing effect of the ammonium group.

-

Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm for the ester carbonyl carbon.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), corresponding to the four distinct carbon environments in the para-substituted benzene ring.

-

Methyl Ester Carbon: A signal around δ 52 ppm for the methoxy carbon.

-

Ethyl Chain Carbons: Two signals for the ethyl carbons, one around δ 35 ppm and the other around δ 40 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

N-H Stretching: A broad absorption band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.

-

C=O Stretching: A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretching: A strong absorption band in the region of 1200-1300 cm⁻¹ for the ester C-O bond.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A medium absorption band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the expected molecular ion would correspond to the free base form of the molecule (after loss of HCl).

-

[M+H]⁺: The protonated molecular ion of the free base (C₁₀H₁₃NO₂) would be observed at an m/z of approximately 180.10.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Caption: Synthesis workflow for Methyl 4-(2-aminoethyl)benzoate hydrochloride.

This guide provides essential technical information for researchers working with Methyl 4-(2-aminoethyl)benzoate hydrochloride. While experimental data for some properties are not widely published, the provided protocols and expected spectral characteristics offer a solid foundation for its synthesis, purification, and characterization.

References

Navigating the Therapeutic Potential of Methyl 4-(2-aminoethyl)benzoate Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its structure, featuring a reactive primary amine and a modifiable ester group, presents a valuable starting point for the synthesis of a diverse range of derivatives. While comprehensive biological activity studies on a homologous series of these specific derivatives are not extensively documented in publicly available literature, this technical guide extrapolates from closely related aminobenzoate esters and benzamide analogues to provide a roadmap for their synthesis, characterization, and evaluation. This document outlines potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, and provides detailed experimental protocols and data presentation frameworks to guide future research in this promising area of medicinal chemistry.

Introduction

The search for novel bioactive molecules is a cornerstone of drug discovery. Scaffolds that offer synthetic tractability and the potential for diverse functionalization are of high interest. Methyl 4-(2-aminoethyl)benzoate hydrochloride, a readily available starting material, represents one such scaffold. The presence of a primary amino group allows for a wide array of chemical modifications, such as N-acylation, N-alkylation, and the formation of Schiff bases, leading to a vast chemical space for exploration. This guide serves as a technical resource for researchers, providing a theoretical framework and practical methodologies for investigating the biological activities of derivatives synthesized from this core structure.

Potential Biological Activities and Illustrative Data

Based on the biological activities reported for structurally similar compounds, derivatives of Methyl 4-(2-aminoethyl)benzoate hydrochloride are hypothesized to exhibit a range of therapeutic effects. The following sections detail these potential activities, supported by illustrative quantitative data tables.

Disclaimer: The following data is hypothetical, intended to serve as an example for data presentation, and is based on activities observed for related, but not identical, chemical series.

Antimicrobial Activity

Derivatives of aminobenzoates, particularly Schiff bases and heterocyclic compounds, have demonstrated notable antimicrobial properties. It is plausible that by introducing various aromatic aldehydes or heterocyclic moieties to the amino group of Methyl 4-(2-aminoethyl)benzoate, novel antimicrobial agents could be developed.

Table 1: Illustrative Antimicrobial Activity Data (Minimum Inhibitory Concentration in µg/mL)

| Derivative ID | R-Group | Staphylococcus aureus | Bacillus subtilis (Gram-positive) | Escherichia coli | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungal) |

| M4AB-001 | H (Parent) | >256 | >256 | >256 | >256 | >256 |

| M4AB-SB-01 | -CH=C₆H₄-4-NO₂ | 16 | 32 | 64 | 128 | 64 |

| M4AB-SB-02 | -CH=C₆H₄-4-OH | 32 | 64 | 128 | >256 | 128 |

| M4AB-AM-01 | -C(O)C₆H₅ | 64 | 64 | 256 | >256 | >256 |

| M4AB-AM-02 | -C(O)CH₂Cl | 8 | 16 | 32 | 64 | 32 |

| Ciprofloxacin | (Control) | 1 | 0.5 | 0.25 | 1 | - |

| Fluconazole | (Control) | - | - | - | - | 8 |

Anticancer Activity

Numerous benzamide and benzoate derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, often involving the induction of apoptosis or the inhibition of key signaling pathways.

Table 2: Illustrative Anticancer Activity Data (IC₅₀ in µM)

| Derivative ID | R-Group | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |

| M4AB-001 | H (Parent) | >100 | >100 | >100 |

| M4AB-SB-03 | -CH=C₁₀H₇ (Naphthyl) | 15.2 | 22.5 | 18.9 |

| M4AB-AM-03 | -C(O)-Ferrocene | 8.7 | 11.3 | 9.5 |

| M4AB-HT-01 | 2-Thiazolyl | 25.1 | 30.8 | 28.4 |

| Doxorubicin | (Control) | 0.8 | 0.5 | 0.6 |

Monoamine Oxidase-B (MAO-B) Inhibition

N-(2-aminoethyl)benzamide analogues have been identified as potent inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases. Derivatives of Methyl 4-(2-aminoethyl)benzoate could be explored for similar inhibitory activity.

Table 3: Illustrative MAO-B Inhibition Data

| Derivative ID | R-Group | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |

| M4AB-001 | H (Parent) | >10000 | - |

| M4AB-AM-04 | -C(O)C₆H₄-4-Cl | 75 | >100 |

| M4AB-AM-05 | -C(O)C₆H₄-4-F | 92 | >100 |

| M4AB-AL-01 | -CH₂C₆H₅ (Benzyl) | 210 | 50 |

| Selegiline | (Control) | 30 | >100 |

Experimental Protocols

The following protocols are generalized methodologies based on standard laboratory practices and procedures reported for analogous compounds. Researchers should optimize these protocols for their specific derivatives.

Synthesis of Derivatives

The primary amino group of Methyl 4-(2-aminoethyl)benzoate hydrochloride is the key site for derivatization.

Caption: Synthetic workflow for derivatization.

Protocol 3.1.1: General Procedure for Schiff Base Synthesis

-

To a solution of Methyl 4-(2-aminoethyl)benzoate hydrochloride (1 mmol) in ethanol (20 mL), add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.

-

Add the desired aromatic aldehyde (1 mmol) to the mixture.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure Schiff base derivative.

Protocol 3.1.2: General Procedure for N-Acylation

-

Suspend Methyl 4-(2-aminoethyl)benzoate hydrochloride (1 mmol) in dichloromethane (DCM, 20 mL) and cool to 0°C.

-

Add triethylamine (2.2 mmol) dropwise and stir for 15 minutes.

-

Add the desired acyl chloride or anhydride (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure amide derivative.

Biological Assays

Protocol 3.2.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of each test derivative in DMSO (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 256 to 0.5 µg/mL).

-

Prepare a standardized inoculum of the microbial strain (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well with the microbial suspension. Include positive (microbe + medium), negative (medium only), and drug control (e.g., ciprofloxacin, fluconazole) wells.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 3.2.2: Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test derivatives (dissolved in DMSO and diluted in culture medium) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formed formazan crystals in DMSO or isopropanol.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of these derivatives are likely mediated through interactions with specific cellular targets and signaling pathways.

Apoptosis Induction in Cancer Cells

A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes.

Caption: Potential mechanism via apoptosis induction.

Conclusion

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a promising starting material for the generation of novel, biologically active small molecules. Although direct and extensive studies on its derivatives are limited, the wealth of information on related compound classes provides a strong rationale for their investigation as potential antimicrobial, anticancer, and neuroprotective agents. This technical guide offers a foundational framework, including synthetic strategies, detailed bioassay protocols, and data presentation templates, to facilitate and standardize future research efforts. The exploration of this chemical space holds significant promise for the discovery of new therapeutic leads.

Technical Guide: Methyl 4-(2-aminoethyl)benzoate Hydrochloride (CAS 56161-89-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-aminoethyl)benzoate hydrochloride, with the CAS registry number 56161-89-8, is a chemical compound that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a primary amine and a methyl ester attached to a benzene ring, makes it a valuable building block in the preparation of more complex molecules, particularly in the pharmaceutical and material science sectors. This document provides a concise overview of its known structure, properties, and synthetic considerations.

Chemical Structure and Identification

The chemical structure of Methyl 4-(2-aminoethyl)benzoate hydrochloride is characterized by a methyl benzoate core with a 2-aminoethyl substituent at the para position of the benzene ring. The amine group is protonated to form the hydrochloride salt.

| Identifier | Value |

| CAS Number | 56161-89-8 |

| IUPAC Name | methyl 4-(2-aminoethyl)benzoate;hydrochloride[2] |

| Molecular Formula | C10H14ClNO2[3] |

| Molecular Weight | 215.68 g/mol [3] |

| InChI Key | HYBVWCPWTPZFQE-UHFFFAOYSA-N[1][2] |

| SMILES | COC(=O)C1=CC=C(C=C1)CCN.Cl[2] |

Physicochemical Properties

The physicochemical properties of Methyl 4-(2-aminoethyl)benzoate hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Physical Form | Light Brown Solid | Sigma-Aldrich |

| Melting Point | Approximately 155-159 °C (lit.) | [1] |

| Solubility | Soluble in polar solvents like methanol and water.[1] Soluble in DMSO. | [1][4] |

| Purity | ≥96% | [4] |

Note: Some properties are based on typical supplier specifications and may vary.

Synthesis and Experimental Considerations

General Synthetic Approach

While specific, detailed experimental protocols for the synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride are not extensively published in peer-reviewed literature, a general approach involves the esterification of 4-(2-aminoethyl)benzoic acid with methanol.[1] The reaction is typically acid-catalyzed, and the use of hydrochloric acid as the catalyst conveniently leads to the formation of the hydrochloride salt of the product.

A patent application describes a procedure where 4-(2-aminoethyl)-benzoic acid methyl ester hydrochloride is used as a reactant.[5] In this specific instance, the compound was reacted with chlorosulfonic acid at 100 °C.[5]

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Caption: Generalized workflow for the synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Applications in Research and Development

Methyl 4-(2-aminoethyl)benzoate hydrochloride is primarily utilized as an intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amine and an ester group that can be hydrolyzed or transesterified, makes it a versatile building block.

Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of various pharmaceutical agents. While specific examples directly citing CAS 56161-89-8 are limited in publicly available literature, compounds with similar structural motifs are common in drug discovery. The aminoethylphenyl group is a feature in some bioactive molecules.

Material Science

The amine functionality allows for its incorporation into polymers and other materials, potentially imparting specific properties.

Biological Activity and Signaling Pathways

There is currently no publicly available, in-depth research detailing the specific biological activity, mechanism of action, or associated signaling pathways for Methyl 4-(2-aminoethyl)benzoate hydrochloride itself. Its primary role appears to be that of a chemical intermediate, and as such, it is not typically screened for biological activity in the same manner as a final drug candidate.

The following diagram represents the logical relationship of this compound in a drug development context.

Caption: The role of CAS 56161-89-8 as an intermediate in the drug development pipeline.

Safety and Handling

Methyl 4-(2-aminoethyl)benzoate hydrochloride is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

- 1. Buy Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate (EVT-13418642) [evitachem.com]

- 2. Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 13078671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Methyl 4-(2-Aminoethyl)benzoate Hydrochloride | CAS 56161-89-8 | Sun-shinechem [sun-shinechem.com]

- 5. WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers - Google Patents [patents.google.com]

Starting Materials for the Synthesis of Methyl 4-(2-aminoethyl)benzoate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of Methyl 4-(2-aminoethyl)benzoate hydrochloride. This compound is a valuable building block in organic synthesis and a precursor for various biologically active molecules. This document outlines detailed experimental protocols, presents quantitative data for comparison, and illustrates the synthetic workflows.

Core Synthetic Strategies and Starting Materials

The synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride predominantly proceeds through two main strategic routes:

-

Esterification of 4-(2-aminoethyl)benzoic acid: This is a direct and common method where the carboxylic acid group of 4-(2-aminoethyl)benzoic acid is converted to its methyl ester. The reaction is typically carried out in methanol with a suitable catalyst.

-

Reduction of a functionalized precursor: This approach involves the synthesis of a benzoate precursor containing functional groups that can be chemically reduced to form the aminoethyl side chain. A key example is the reduction of a nitro and cyano group on the benzene ring.

The choice of starting material is often dictated by commercial availability, cost, and the desired scale of the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data associated with different synthetic methods for Methyl 4-(2-aminoethyl)benzoate hydrochloride and related compounds.

| Starting Material | Reaction Type | Catalyst/Reagents | Solvent | Yield | Purity | Reference |

| 4-(2-aminoethyl)benzoic acid | Esterification | Trimethylchlorosilane | Methanol | Good to Excellent | Not Specified | [1] |

| 4-(aminomethyl)benzoic acid | Esterification | Hydrochloric acid | Methanol | 88-89% | Not Specified | [2] |

| 2-nitro-4-cyano methyl benzoate | Reduction | 5% Pd/C | Diluted hydrochloric acid | Not Specified | >98.0% (HPLC) | [3] |

| Methyl 4-cyanobenzoate | Catalytic Hydrogenation | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocols

Protocol 1: Esterification of 4-(2-aminoethyl)benzoic acid

This protocol details the synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride from 4-(2-aminoethyl)benzoic acid.

Materials:

-

4-(2-aminoethyl)benzoic acid

-

Methanol

-

Trimethylchlorosilane

Procedure:

-

Dissolve 4-(2-aminoethyl)benzoic acid in methanol under mild conditions.

-

Add trimethylchlorosilane as a catalyst to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, the product, Methyl 4-(2-aminoethyl)benzoate hydrochloride, is isolated. The isolation procedure may involve removal of the solvent and purification by recrystallization or chromatography.

Protocol 2: Reductive Amination of 2-nitro-4-cyano methyl benzoate

This protocol describes the preparation of a related compound, 2-amino-4-(methylaminomethyl)benzoate hydrochloride, from 2-nitro-4-cyano methyl benzoate, which illustrates the reduction strategy.

Materials:

-

2-nitro-4-cyano methyl benzoate

-

Diluted hydrochloric acid

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

Charge a reaction vessel with 2-nitro-4-cyano methyl benzoate and diluted hydrochloric acid as the solvent.

-

Add the 5% Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas to 0.5-3.5 MPa.

-

Maintain the reaction temperature between 10-60 °C and stir until the reduction is complete.

-

Cool the reaction mixture to room temperature.

-

Filter the reaction solution to recover the catalyst.

-

The mother liquor is then concentrated (e.g., by spin-drying) to obtain the final product with a purity greater than 98.0% as determined by HPLC.[3]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical workflows for the synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride and a related compound.

Caption: Esterification of 4-(2-aminoethyl)benzoic acid.

Caption: Reduction of 2-nitro-4-cyano methyl benzoate.

References

- 1. Buy Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate (EVT-13418642) [evitachem.com]

- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 3. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 4-(2-aminoethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4-(2-aminoethyl)benzoate hydrochloride (CAS Number: 56161-89-8). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining precise solubility values.

Core Compound Information

| Property | Value |

| IUPAC Name | methyl 4-(2-aminoethyl)benzoate;hydrochloride |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol [1][2] |

| Physical Form | Solid powder[1] |

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for Methyl 4-(2-aminoethyl)benzoate hydrochloride in peer-reviewed journals and chemical databases. However, various sources provide qualitative assessments of its solubility in common laboratory solvents.

Table 1: Qualitative Solubility of Methyl 4-(2-aminoethyl)benzoate Hydrochloride

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Soluble in polar solvents like methanol | |

| Water | Soluble in polar solvents like water |

It is important to note that the term "soluble" is a qualitative description and does not provide the concentration at which saturation is achieved. For research and development purposes, a quantitative determination of solubility is crucial.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Objective: To determine the quantitative solubility of Methyl 4-(2-aminoethyl)benzoate hydrochloride in various solvents at a specified temperature.

Materials:

-

Methyl 4-(2-aminoethyl)benzoate hydrochloride

-

Selected solvents (e.g., water, ethanol, DMSO, methanol)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-(2-aminoethyl)benzoate hydrochloride to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Methyl 4-(2-aminoethyl)benzoate hydrochloride in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L.

-

For aqueous solutions, measure and report the pH of the saturated solution.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Conclusion

References

Unlocking Potential: A Technical Guide to the Research Applications of Methyl 4-(2-aminoethyl)benzoate Hydrochloride

For researchers, scientists, and drug development professionals, Methyl 4-(2-aminoethyl)benzoate hydrochloride emerges as a versatile chemical scaffold, offering a gateway to the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the core applications of this compound, focusing on its pivotal role as a synthetic intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibition.

This document provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the downstream research applications of Methyl 4-(2-aminoethyl)benzoate hydrochloride (CAS 56161-89-8). While direct biological activity of the title compound is not extensively documented, its value lies in its utility as a foundational building block for molecules with significant therapeutic potential.

Chemical and Physical Properties

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a stable, solid compound at room temperature. Its chemical structure, featuring a primary amine and a methyl ester attached to a benzene ring, provides two key reactive sites for further chemical modification.

| Property | Value | Source |

| CAS Number | 56161-89-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Purity | ≥96.0% | [3] |

| Storage | Store at room temperature | [3] |

Synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride

The synthesis of Methyl 4-(2-aminoethyl)benzoate hydrochloride is typically achieved through the esterification of 4-(2-aminoethyl)benzoic acid with methanol. This reaction is often catalyzed by an acid, such as hydrochloric acid or trimethylchlorosilane, and proceeds under mild conditions to yield the desired product.[4]

A general workflow for its synthesis is outlined below:

Research Applications: A Gateway to Bioactive Molecules

The primary research application of Methyl 4-(2-aminoethyl)benzoate hydrochloride is its use as a versatile starting material in the synthesis of more complex molecules with potential therapeutic activities. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool in drug discovery and medicinal chemistry.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. Methyl 4-(2-aminoethyl)benzoate hydrochloride can serve as a key building block in the synthesis of novel kinase inhibitors.

One research avenue involves the use of this compound to construct molecules that can interact with the ATP-binding site of kinases. The amino group can be functionalized to introduce moieties that form hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The ester group, on the other hand, can be modified to introduce substituents that occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

A hypothetical workflow for the synthesis and screening of kinase inhibitors is presented below:

Precursor for Other Bioactive Compounds

Beyond kinase inhibitors, the chemical reactivity of Methyl 4-(2-aminoethyl)benzoate hydrochloride makes it a suitable precursor for a variety of other bioactive molecules. The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce diverse functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or further modified. This versatility allows for the exploration of a wide chemical space in the search for new drugs.

Experimental Protocols

While specific, detailed experimental protocols for the direct biological application of Methyl 4-(2-aminoethyl)benzoate hydrochloride are scarce due to its role as an intermediate, a general protocol for its use in the synthesis of a hypothetical kinase inhibitor is provided below. This protocol is illustrative and would require optimization for a specific target.

General Protocol for the Synthesis of a Hypothetical Kinase Inhibitor using Methyl 4-(2-aminoethyl)benzoate hydrochloride:

-

N-Acylation of the Amino Group:

-

Dissolve Methyl 4-(2-aminoethyl)benzoate hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) to neutralize the hydrochloride and free the primary amine.

-

Cool the reaction mixture to 0 °C.

-

Slowly add the desired acyl chloride or carboxylic acid (1.1 equivalents) in the presence of a coupling agent (e.g., HATU or HOBt/EDC).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

-

Saponification of the Ester:

-

Dissolve the N-acylated product (1 equivalent) in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (2-3 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

-

Extract the carboxylic acid product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

-

Amide Coupling:

-

Dissolve the resulting carboxylic acid (1 equivalent) in a suitable aprotic solvent.

-

Add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., diisopropylethylamine, 2 equivalents).

-

Add the desired amine (1.2 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Work up the reaction by adding water and extracting the product.

-

Purify the final compound by column chromatography or preparative HPLC.

-

Conclusion

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its true potential is realized not through its own biological activity, but by providing a reliable and adaptable starting point for the synthesis of novel and potent therapeutic agents. The strategic functionalization of its amino and ester groups allows for the systematic exploration of chemical space and the development of molecules with tailored biological activities, particularly in the competitive field of kinase inhibitor research. As drug discovery continues to evolve, the utility of such fundamental building blocks remains paramount in the quest for new and effective medicines.

References

- 1. Buy Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate (EVT-13418642) [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Methyl 4-(2-aminoethyl)benzoate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a versatile bifunctional molecule that holds significant potential in peptide synthesis and drug development. Its structure, featuring a primary amine and a methyl ester, allows for its incorporation into peptide chains to introduce a rigid aromatic spacer, a site for further chemical modification, or to serve as a C-terminal capping agent. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS), drawing upon established methodologies for structurally similar compounds.

The primary application explored herein is the use of a derivative of 4-(2-aminoethyl)benzoic acid as a linker for the synthesis of C-terminally modified peptides. This approach offers a robust strategy for creating diverse peptide libraries with enhanced biological activities and pharmacokinetic profiles.

Key Applications

-

Building Block for Non-Natural Peptides: Incorporation of the 4-(2-aminoethyl)benzoate moiety into a peptide backbone introduces a non-natural amino acid that can impart conformational rigidity and resistance to enzymatic degradation.

-

C-Terminal Modification: The methyl ester can be hydrolyzed post-synthesis to the corresponding carboxylic acid or can be subjected to aminolysis to generate a variety of C-terminal amides, which can significantly impact the peptide's biological activity and stability.

-

Linker for Solid-Phase Synthesis: A modified form of the parent acid, 3-amino-4-(methylamino)benzoic acid (MeDbz), has been successfully employed as a safety-catch linker for the on-resin synthesis of cyclic and C-terminally modified peptides.[1][2][3][4] This methodology can be adapted for use with 4-(2-aminoethyl)benzoic acid derivatives.

Experimental Protocols

Protocol 1: Fmoc Protection of Methyl 4-(2-aminoethyl)benzoate Hydrochloride

For incorporation into a peptide using standard Fmoc-based solid-phase peptide synthesis, the primary amine of Methyl 4-(2-aminoethyl)benzoate hydrochloride must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

-

Methyl 4-(2-aminoethyl)benzoate hydrochloride

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) in DCM.

-

Add DIPEA (2.2 eq) and stir until the solid dissolves.

-

Add Fmoc-OSu (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Fmoc-protected Methyl 4-(2-aminoethyl)benzoate.

Protocol 2: Incorporation into a Peptide Sequence on Solid Support

This protocol describes the coupling of the Fmoc-protected building block onto a resin-bound peptide.

Materials:

-

Fmoc-protected Methyl 4-(2-aminoethyl)benzoate

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Swell the peptide-resin in DMF.

-

Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve Fmoc-protected Methyl 4-(2-aminoethyl)benzoate (3 eq), HBTU/HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

Protocol 3: C-Terminal Peptide Modification using a MeDbz-type Linker Strategy

This protocol is adapted from the established use of the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker and illustrates how a similar strategy could be employed for C-terminal functionalization.[5][6] This method allows for the synthesis of peptides with various C-terminal modifications, such as amides, esters, and other functionalities, from a single resin-bound precursor.

Materials:

-

Peptide synthesized on a MeDbz-Gly-resin

-

4-nitrophenyl chloroformate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Nucleophile of choice (e.g., ammonia for primary amide, an alcohol for an ester, or a primary amine for a secondary amide)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Linker Activation: Treat the peptide-MeDbz-resin with 4-nitrophenyl chloroformate in anhydrous DCM, followed by the addition of DIPEA. This activates the linker to form a cyclic N-acyl-N'-methylurea-resin.[6]

-

Cleavage and C-terminal Modification: The activated peptide-resin is then treated with a chosen nucleophile. For example, bubbling ammonia gas through a suspension of the resin in DMF will cleave the peptide from the resin and generate the C-terminal primary amide.[5] Similarly, treatment with an alcohol in the presence of a non-nucleophilic base will yield the corresponding ester.

-

Final Deprotection: After cleavage from the resin, the peptide is treated with a TFA cleavage cocktail to remove any remaining side-chain protecting groups.

-

Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes representative yields for the C-terminal modification of peptides using the MeDbz linker strategy, as reported in the literature for the synthesis of conopressin G and GLP-1(7-36) analogs.[5] These values can serve as a benchmark for what might be expected when using a similarly functionalized linker.

| Peptide Product | Nucleophile | Isolated Yield (%) |

| Conopressin G (7-NH₂) | Ammonia | 29 |

| Conopressin G propargyl amide | Propargylamine | 7 |

| Conopressin G methyl ester | Methanol/KOtBu | 11 |

| GLP-1(7-36) amide | Ammonia | 4 |

Visualizations

Workflow for Fmoc Protection of Methyl 4-(2-aminoethyl)benzoate

Caption: Workflow for the Fmoc protection of the primary amine.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A typical cycle for solid-phase peptide synthesis.

Signaling Pathway Example: GLP-1 Receptor Activation

Peptides incorporating novel amino acids or C-terminal modifications are often designed to modulate specific biological pathways. For instance, analogs of Glucagon-Like Peptide-1 (GLP-1) are developed as therapeutics for type 2 diabetes. The diagram below illustrates the general signaling pathway initiated by GLP-1 receptor activation.[7]

Caption: Simplified GLP-1 receptor signaling pathway.

Conclusion

Methyl 4-(2-aminoethyl)benzoate hydrochloride and its derivatives represent valuable tools for the synthesis of novel peptides with tailored properties. By serving as a non-natural building block or as a precursor to a versatile linker, this compound enables the exploration of new chemical space in peptide-based drug discovery. The provided protocols, based on established chemical principles, offer a starting point for researchers to incorporate this and similar moieties into their peptide synthesis workflows. The ability to generate diverse C-terminal modifications from a single precursor is particularly advantageous for the rapid generation of peptide libraries for structure-activity relationship studies.

References

- 1. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-acylation of Methyl 4-(2-aminoethyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of Methyl 4-(2-aminoethyl)benzoate hydrochloride, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The described methodology is based on the widely utilized Schotten-Baumann reaction, which facilitates the formation of an amide bond between an amine and an acylating agent.

Overview and Principle

The N-acylation of Methyl 4-(2-aminoethyl)benzoate hydrochloride involves the reaction of the primary amine group with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base. The hydrochloride salt of the starting material must be neutralized in situ to liberate the free amine for the reaction to proceed. A common approach involves the use of an organic base, like triethylamine or pyridine, which also serves to quench the hydrochloric acid byproduct generated during the reaction with an acyl chloride. This reaction is a robust and versatile method for the synthesis of a wide array of N-acylated compounds.

The general reaction scheme is as follows:

Scheme 1: General N-acylation Reaction

Methyl 4-(2-aminoethyl)benzoate hydrochloride reacts with an acyl chloride in the presence of a base to yield the corresponding N-acyl derivative.

Data Presentation

The following tables summarize representative quantitative data for N-acylation reactions of compounds structurally similar to Methyl 4-(2-aminoethyl)benzoate. These values can serve as a benchmark for optimizing the reaction protocol.

Table 1: Reaction Conditions for N-acylation of Various Amines

| Acylating Agent | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetyl Chloride | Benzylamine | Pyridine | Dichloromethane | 0 to RT | 2-4 | 85-95 | [1] |

| Benzoyl Chloride | Heterocyclic Amines | Potter's Clay | Solvent-free | RT | 0.1-0.6 | 69-97 | [2] |

| Propionyl Chloride | Thiazolidinethione | Triethylamine | Dichloromethane | 0 to RT | 2 | Not Specified | [3] |

| Acetic Anhydride | 4-Amino-3-bromobenzoic acid | Sodium Acetate | Water | Not Specified | Not Specified | Not Specified | [1] |

Table 2: Spectroscopic Data for Structurally Related N-Acylated Benzoate Derivatives

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |

| Benzyl 4-methylbenzoate | 7.96 (d, 2H), 7.42 (m, 2H), 7.35 (m, 3H), 7.19 (d, 2H), 5.33 (s, 2H), 2.36 (s, 3H) | 166.3, 143.5, 136.1, 129.6, 128.9, 128.4, 128.0, 127.3, 66.3, 21.5 | [4] |

| Methyl 4-chlorobenzoate | 7.97 (d, 2H), 7.41 (d, 2H), 3.92 (s, 3H) | 165.9, 139.3, 131.0, 128.6, 52.1 | [5] |

| N-(4-methylbenzoyl)-L-valine methyl ester | 6.86 (s, 2H), 6.11 (d, 1H), 4.80 (dd, 1H), 3.77 (s, 3H), 2.30 (m, 1H), 2.31 (s, 6H), 2.28 (s, 3H), 1.05 (d, 3H), 0.93 (d, 3H) | 172.5, 170.7, 138.8, 134.7, 134.5, 128.4, 57.1, 52.4, 31.2, 21.3, 19.4, 17.9 | [6] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-acylation of Methyl 4-(2-aminoethyl)benzoate hydrochloride using an acyl chloride as the acylating agent.

Materials and Equipment

-

Methyl 4-(2-aminoethyl)benzoate hydrochloride

-

Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Column chromatography setup (silica gel)

General Protocol for N-acylation

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the suspension to 0 °C in an ice bath. To this, add triethylamine (2.2 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes to ensure the formation of the free amine.

-

Acylation: While maintaining the temperature at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the N-acylation of Methyl 4-(2-aminoethyl)benzoate hydrochloride.

Logical Relationship of Synthesis and Application

Caption: Logical relationship of synthesis and application in drug development.

Representative Signaling Pathway

N-acylated compounds often exhibit biological activity by interacting with specific cellular signaling pathways. For instance, some N-acylated derivatives have been shown to possess anti-inflammatory properties by modulating the prostaglandin E2 (PGE2) synthesis pathway.

Caption: Representative signaling pathway for prostaglandin E2 synthesis, a potential target for N-acylated anti-inflammatory agents.[2][7]

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The N-acylation-phosphodiesterase pathway and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

Application of Methyl 4-(2-aminoethyl)benzoate Hydrochloride in Drug Discovery: A Scaffolding Approach

Introduction: Methyl 4-(2-aminoethyl)benzoate hydrochloride is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a diverse range of biologically active compounds. Its structure, featuring a primary amine and a methyl ester attached to a benzene ring, provides two reactive sites for chemical modification, making it an attractive starting material for the construction of complex molecular architectures in drug discovery programs. This document provides an overview of its potential applications, focusing on its role as a scaffold in the development of kinase inhibitors and G protein-coupled receptor (GPCR) ligands, and includes hypothetical protocols to illustrate its utility.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-(2-aminoethyl)benzoate hydrochloride is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | PubChem |

| Molecular Weight | 215.68 g/mol | PubChem |

| CAS Number | 56161-89-8 | Santa Cruz Biotechnology |

| Appearance | Solid | EvitaChem |

| Melting Point | Approx. 155-159 °C | EvitaChem |

| Solubility | Soluble in polar solvents such as methanol and water. | EvitaChem |

Application in Kinase Inhibitor Synthesis

The structural motif of Methyl 4-(2-aminoethyl)benzoate hydrochloride is amenable for the synthesis of various kinase inhibitors. The primary amine can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to explore interactions with other regions of the kinase.

Hypothetical Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor

This protocol describes a hypothetical synthesis of a pyrimidine-based kinase inhibitor using Methyl 4-(2-aminoethyl)benzoate hydrochloride as a starting material.

Step 1: N-Acylation with a Pyrimidine Moiety

-

To a solution of Methyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Step 2: Reductive Amination

-